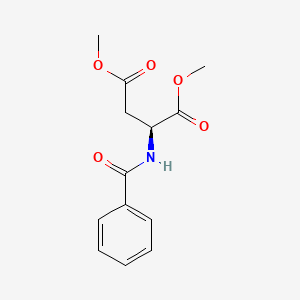

(S)-dimethyl 2-benzamidosuccinate

Description

Significance of Chiral Amino Acid Derivatives in Modern Organic Synthesis

Chiral amino acid derivatives are fundamental building blocks in the synthesis of a vast array of complex organic molecules, including pharmaceuticals, agrochemicals, and natural products. Their importance stems from the prevalence of chirality in biological systems, where often only one enantiomer of a molecule exhibits the desired therapeutic effect, while the other may be inactive or even harmful. The use of enantiomerically pure amino acid derivatives allows for the construction of stereochemically defined target molecules, a cornerstone of modern drug discovery and development. rsc.org

These derivatives serve multiple roles in organic synthesis. They can be incorporated directly into the final product, providing a source of chirality. Furthermore, they can act as chiral auxiliaries, temporarily attached to a substrate to direct a chemical reaction towards a specific stereochemical outcome, and then subsequently removed. The development of catalytic asymmetric methods utilizing chiral ligands derived from amino acids has also revolutionized the field, enabling the efficient production of enantiomerically enriched compounds.

Overview of Succinate (B1194679) Derivatives as Versatile Synthetic Scaffolds

Succinic acid and its derivatives are four-carbon dicarboxylic acids that serve as highly versatile scaffolds in organic synthesis. Their bifunctional nature allows for a wide range of chemical transformations, including esterification, amidation, and reduction, making them ideal starting materials for the construction of more complex molecular architectures.

Substituted succinate derivatives, particularly those with chiral centers, are key intermediates in the synthesis of various biologically active compounds. For instance, they form the core structure of numerous enzyme inhibitors and are integral components in the synthesis of certain classes of antibiotics and anticancer agents. The ability to introduce substituents at the 2- and 3-positions of the succinate backbone with stereochemical control is a significant area of research, with various methods developed for their asymmetric synthesis.

Historical Context of Benzamido Functionality in Chemical Research

The benzamido group, a simple amide derived from benzoic acid, has a long history in chemical research. It has been widely employed as a protecting group for amines in multi-step syntheses, particularly in peptide chemistry. chemicalbook.com The benzamido group is generally stable to a variety of reaction conditions but can be removed under specific hydrolytic or reductive conditions.

Beyond its role as a protecting group, the benzamido functionality can influence the physical and biological properties of a molecule. Its aromatic ring can participate in π-stacking interactions, and the amide bond can act as a hydrogen bond donor and acceptor. In the context of (S)-dimethyl 2-benzamidosuccinate, the benzamido group not only protects the amino functionality of the parent aspartic acid but also introduces a rigid, aromatic moiety that can influence the conformational preferences and reactivity of the molecule.

Interactive Data Tables

Table 1: Physicochemical Properties of N-Benzoylaspartic Acid and its Dimethyl Ester

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| N-Benzoylaspartic acid | C₁₁H₁₁NO₅ | 237.21 nih.gov | Solid | 171 - 173 nih.gov |

| This compound | C₁₃H₁₅NO₅ | 265.26 | Not available | Not available |

| (S)-Dimethyl 2-(dimethylamino)succinate | C₈H₁₅NO₄ | 189.21 nih.gov | Not available | Not available |

| L-Aspartic acid dimethyl ester hydrochloride | C₆H₁₂ClNO₄ | 197.62 aksci.com | Solid | 113-120 aksci.com |

Table 2: Synthetic Approaches to N-Acyl and N-Alkyl Aspartic Acid Derivatives

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| N-Acylation | Benzoic anhydride (B1165640), acetic acid | N-Benzoyl amino acids | nih.gov |

| N-Alkylation | N-acyliminium ions, chiral organocatalysts | α-Functionalized amino compounds | nih.gov |

| Biocatalytic N-Alkylation | Indoles, N-acyl imines, organocatalyst | Chiral N-alkylated indoles | mdpi.com |

Properties

IUPAC Name |

dimethyl (2S)-2-benzamidobutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c1-18-11(15)8-10(13(17)19-2)14-12(16)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,14,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAGPKJXEMSRCQL-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)OC)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](C(=O)OC)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80445814 | |

| Record name | (S)-dimethyl 2-benzamidosuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86555-45-5 | |

| Record name | (S)-dimethyl 2-benzamidosuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Routes and Methodological Advancements for S Dimethyl 2 Benzamidosuccinate

Direct Amidation Strategies for the Formation of (S)-Dimethyl 2-Benzamidosuccinate

Direct amidation strategies represent a common and effective approach for the synthesis of this compound. These methods involve the formation of an amide bond between the amino group of dimethyl L-aspartate and a benzoyl moiety. Two primary strategies are discussed here: the coupling of L-aspartate dimethyl ester with benzoyl chloride and the amidation using benzamido acid derivatives with the aid of coupling reagents.

Coupling of L-Aspartate Dimethyl Ester with Benzoyl Chloride

The reaction of L-aspartate dimethyl ester with benzoyl chloride is a classic example of the Schotten-Baumann reaction, a widely used method for the acylation of amines. orgsyn.orgrsc.org This reaction is typically performed in a biphasic system, where a base is used to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards the formation of the amide product. orgsyn.orgrsc.org

The primary reagents for this synthesis are L-aspartate dimethyl ester (often used as its hydrochloride salt) and benzoyl chloride. A key aspect of this reaction is the use of a base to scavenge the HCl produced. Common bases include sodium hydroxide (B78521), pyridine (B92270), or tertiary amines like triethylamine (B128534). The stoichiometry of the reactants is crucial for optimizing the yield and minimizing side products. Typically, a slight excess of benzoyl chloride may be used to ensure complete conversion of the starting amine. The base is generally used in at least a stoichiometric amount relative to the benzoyl chloride.

A representative stoichiometry for a similar acylation reaction is presented in the table below, based on a general procedure for the N-acylation of amines. orgsyn.org

| Reagent | Molar Equivalence |

| Amine (e.g., L-Aspartate Dimethyl Ester) | 1.0 |

| Acyl Chloride (e.g., Benzoyl Chloride) | 1.0 - 1.2 |

| Base (e.g., Triethylamine) | 2.0 - 2.2 |

| Solvent (e.g., Dichloromethane) | - |

The Schotten-Baumann reaction is often carried out at low temperatures, typically between 0 °C and room temperature, to control the exothermic nature of the reaction and minimize potential side reactions. The reaction is commonly performed in a two-phase solvent system, such as dichloromethane (B109758) and water, where the organic phase contains the reactants and the aqueous phase contains the base. orgsyn.org Vigorous stirring is essential to ensure efficient mixing between the two phases.

Optimization of the reaction may involve adjusting the temperature, reaction time, and the choice of base and solvent. For instance, the reaction can be initiated at 0 °C and then allowed to warm to room temperature over several hours. orgsyn.org The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product is typically isolated by separating the organic layer, washing it with acidic and basic aqueous solutions to remove unreacted starting materials and by-products, followed by drying and evaporation of the solvent. orgsyn.org

Amidation with Benzamido Acid Derivatives (e.g., Mefenamic Acid Derivatives)

An alternative approach to the synthesis of this compound involves the coupling of L-aspartate dimethyl ester with a pre-formed benzamido acid, such as benzoic acid itself. This method necessitates the use of a coupling reagent to activate the carboxylic acid group of the benzamido acid, facilitating the nucleophilic attack by the amino group of the L-aspartate dimethyl ester.

Coupling reagents are essential for promoting the formation of the amide bond between a carboxylic acid and an amine. Dicyclohexylcarbodiimide (DCC) is a classic and widely used coupling agent in peptide synthesis and other amidation reactions. scielo.org.mx DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide and the byproduct, dicyclohexylurea (DCU), which is poorly soluble in most organic solvents and can be easily removed by filtration. scielo.org.mx Other modern coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), are also frequently employed and offer the advantage of producing a water-soluble urea (B33335) byproduct, simplifying the purification process. scielo.org.mx Additives like 4-dimethylaminopyridine (B28879) (DMAP) can be used to catalyze the reaction and improve yields. scielo.org.mx

The choice of solvent is critical for the success of DCC-mediated coupling reactions. Non-polar aprotic solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (B95107) (THF) are commonly used. The reaction is typically carried out at room temperature.

The workup procedure for a DCC-coupling reaction involves the removal of the precipitated dicyclohexylurea by filtration. The filtrate, containing the desired product, is then typically washed with dilute acid (to remove any unreacted amine and basic additives like DMAP) and a weak base (to remove any unreacted carboxylic acid). The organic layer is then dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure to yield the crude product, which may be further purified by chromatography or recrystallization.

A general protocol for the synthesis of N-benzoyl amino esters using a carbodiimide (B86325) coupling reagent is outlined in the table below. scielo.org.mx

| Reagent | Role | Molar Equivalence |

| L-Aspartate Dimethyl Ester Hydrochloride | Amine Component | 1.0 |

| Benzoic Acid | Carboxylic Acid Component | 1.0 |

| EDCI or DCC | Coupling Reagent | 1.0 - 1.5 |

| Triethylamine | Base | 2.0 |

| DMAP | Catalyst | 0.1 |

| Dichloromethane | Solvent | - |

Alternative Synthetic Pathways for this compound

The synthesis of this compound can be approached through several routes, primarily involving the acylation of a pre-formed diester of L-aspartic acid or the esterification of an N-acylated aspartic acid.

A common and logical synthetic route to this compound involves a two-step process starting from L-aspartic acid.

Esterification of L-Aspartic Acid: The first step is the esterification of both the α- and β-carboxylic acids of L-aspartic acid to form dimethyl L-aspartate. This can be achieved by reacting L-aspartic acid with methanol (B129727) in the presence of an acid catalyst, such as hydrogen chloride or thionyl chloride. The resulting product is typically the hydrochloride salt of dimethyl L-aspartate.

N-Benzoylation of Dimethyl L-Aspartate: The second step is the N-benzoylation of the dimethyl L-aspartate. This is a standard acylation reaction where the amino group of the diester reacts with benzoyl chloride. The reaction is typically carried out in the presence of a base, such as sodium hydroxide or an organic base like pyridine or triethylamine, to neutralize the hydrogen chloride formed during the reaction. A search of chemical synthesis databases indicates a synthetic route starting from β-Methyl L-aspartate hydrochloride and benzoyl chloride to produce N-BENZOYL-L-ASPARTIC ACID-Beta-METHYL ESTER. chemicalbook.com

An alternative approach involves first the N-benzoylation of L-aspartic acid, followed by the diesterification of the resulting N-benzoyl-L-aspartic acid. However, this route can be more challenging due to the potential for side reactions and the difficulty in achieving complete esterification of both carboxylic acid groups without affecting the amide bond.

A study on the synthesis of N-benzoyl amino esters and N-benzoyl amino acids reports the successful synthesis of a series of analogs through a coupling reaction between a benzoic acid derivative and a methyl ester amino acid or by N-acylation of an amino acid with benzoic anhydride (B1165640). scielo.org.mx For instance, N-benzoyl-L-tryptophan methyl ester was obtained in a 45% yield via purification by column chromatography. scielo.org.mx

| Starting Material | Reagents | Product | Yield | Reference |

| L-Aspartic Acid | 1. Methanol, HCl 2. Benzoyl Chloride, Base | This compound | Not specified | General Knowledge |

| β-Methyl L-aspartate hydrochloride | Benzoyl chloride | N-BENZOYL-L-ASPARTIC ACID-Beta-METHYL ESTER | Not specified | chemicalbook.com |

| Benzoic acid derivative | Methyl ester amino acid | N-benzoyl amino acid methyl ester | Varies | scielo.org.mx |

| Amino acid | Benzoic anhydride | N-benzoyl amino acid | Varies | scielo.org.mx |

In the synthesis of derivatives of amino acids like this compound, protecting groups play a crucial role in preventing unwanted side reactions.

The primary challenge in the synthesis of aspartic acid derivatives is the potential for aspartimide formation, a side reaction that can occur under both acidic and basic conditions. researchgate.netiris-biotech.de This intramolecular cyclization involves the nitrogen of the peptide backbone and the β-carboxyl group, leading to a loss of the desired product and potential racemization. iris-biotech.de

To minimize aspartimide formation, various protecting groups for the β-carboxylic acid of aspartic acid have been investigated. Research has shown that bulky alkyl esters, such as the 2,4-dimethyl-3-pentyl ester, are significantly more resistant to base-catalyzed aspartimide formation compared to less bulky groups like the cyclohexyl ester. researchgate.netnih.gov While the target molecule is a dimethyl ester, understanding these strategies is crucial for optimizing the synthesis and minimizing byproducts, especially if alternative ester groups were to be considered.

For the α-amino group, the benzoyl group itself acts as a protecting group. However, in more complex syntheses or if other modifications were required, common amino protecting groups like tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) could be employed and then removed before the final N-benzoylation step. researchgate.net

| Functional Group | Protecting Group | Key Features | Reference |

| β-Carboxylic Acid | 2,4-dimethyl-3-pentyl ester | High resistance to aspartimide formation | researchgate.netnih.gov |

| β-Carboxylic Acid | Cyclohexyl ester | Prone to aspartimide formation at elevated temperatures | researchgate.netnih.gov |

| α-Amino Group | Benzoyl (in final product) | Acts as the desired acyl group | - |

| α-Amino Group | Boc, Fmoc | Standard protecting groups in peptide synthesis | researchgate.net |

Green Chemistry Approaches to this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. While specific research on green synthesis of this compound is limited, analogous reactions provide insights into potential improvements.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times. nih.gov The hydrolysis of benzamide (B126), for example, which typically takes an hour under conventional heating, can be completed in just 7 minutes with a 99% yield using microwave irradiation. nih.gov This suggests that the N-benzoylation step in the synthesis of this compound could potentially be significantly expedited using microwave technology.

Furthermore, microwave-assisted synthesis has been successfully applied to the synthesis of various heterocyclic compounds, demonstrating its broad applicability. nih.gov For instance, the synthesis of benzimidazoles from 1,2-diaminobenzene and carboxylic acids has been efficiently carried out under microwave irradiation. nih.gov These examples strongly suggest that the synthesis of this compound could be made more efficient and environmentally friendly through the adoption of microwave-assisted techniques.

The use of volatile organic solvents in chemical synthesis is a major environmental concern. Research into solvent-free reaction conditions or the use of environmentally benign solvents is a key area of green chemistry.

One approach is the use of solid-supported catalysts. For example, the N-acylation of nitrogenous heterocyclic compounds has been achieved under solvent-free conditions using a naturally available clay as a reusable catalyst. fortunejournals.com This method offers excellent yields (69-97%) and very short reaction times (4-35 minutes). fortunejournals.com

Another green approach is the use of more environmentally friendly solvents. For the esterification step, the synthesis of dimethyl succinate (B1194679) from succinic anhydride has been demonstrated using ZnO as a catalyst in methanol, achieving a 100% yield. colab.ws This method utilizes a low-cost, non-corrosive, and environmentally friendly metal oxide. colab.ws Such approaches could be adapted for the synthesis of this compound to reduce reliance on hazardous solvents.

Purification and Isolation Methodologies for this compound

The purification of the final product is a critical step to ensure its purity and is often achieved through a combination of techniques.

For N-acylated amino acid esters, common purification methods include:

Recrystallization: This is a widely used technique for purifying solid compounds. The choice of solvent is crucial and is determined by the solubility characteristics of the compound. For N-benzoyl amino esters, recrystallization from solvents like ethanol (B145695) is a common practice. fortunejournals.com

Column Chromatography: This technique is used to separate the desired product from unreacted starting materials and byproducts. Silica (B1680970) gel is a common stationary phase, and the mobile phase is a mixture of solvents, such as hexane (B92381) and ethyl acetate, with the polarity adjusted to achieve optimal separation. scielo.org.mx For example, N-benzoyl-L-tryptophan methyl ester was purified by column chromatography using a hexane-EtOAc (70:30) mixture. scielo.org.mx

Extraction: Liquid-liquid extraction is often used during the work-up of the reaction to remove water-soluble impurities. The organic layer containing the product is typically washed with a saturated aqueous solution of sodium bicarbonate to remove unreacted benzoyl chloride and benzoic acid, followed by a wash with brine. scielo.org.mx

High Vacuum Distillation: For some N-acyl amino acid esters, high vacuum distillation can be an effective purification method, although care must be taken to avoid decomposition at high temperatures. acs.org

The specific purification protocol for this compound would depend on the impurities present and the scale of the synthesis. A combination of extraction, followed by column chromatography and/or recrystallization, would likely be the most effective approach to obtain a highly pure product.

Recrystallization Techniques for Compound Isolation

Recrystallization is a fundamental technique for purifying solid organic compounds based on their differential solubility in a given solvent at varying temperatures. For N-acylated amino acid esters like this compound, the choice of solvent is paramount to achieving high recovery of pure crystals. While specific recrystallization data for this compound is not extensively detailed in publicly available literature, general principles and data from analogous compounds provide a strong indication of suitable solvent systems.

The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Additionally, the impurities should either be insoluble at high temperatures or remain soluble at low temperatures. For compounds with structures similar to this compound, various polar and nonpolar solvents have been successfully employed. For instance, solvents like acetone (B3395972) and methanol have been used for the recrystallization of related N-acyl hydrazide derivatives. derpharmachemica.com In other cases, mixtures of solvents, such as ethanol-water, are used to fine-tune the solubility characteristics. derpharmachemica.com For more complex purification challenges, solvents like dimethylformamide (DMF) have been utilized. derpharmachemica.com

The process typically involves dissolving the crude this compound in a minimal amount of a hot solvent. The solution is then allowed to cool slowly and undisturbed, promoting the formation of well-defined crystals. Rapid cooling is generally avoided as it can lead to the precipitation of smaller, less pure crystals or an amorphous solid. After crystallization is complete, the purified solid is isolated by vacuum filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried.

Below is a table summarizing typical solvents used for the recrystallization of analogous N-acylated compounds, which could be applicable to this compound.

| Solvent System | Compound Type | Observations |

| Acetone | N-acyl hydrazide | Effective for yielding pure crystals. derpharmachemica.com |

| Methanol | Substituted benzohydrazides | Commonly used for recrystallization of final products. derpharmachemica.com |

| Ethanol-Water (1:1) | N-substituted sulfonyl derivative | Used as a wash and for recrystallization. derpharmachemica.com |

| Dimethylformamide (DMF) | Substituted benzoic acid hydrazide | Employed for purification of crude products that are difficult to crystallize from other solvents. derpharmachemica.com |

Chromatographic Purification Strategies (e.g., Flash Chromatography, Preparative High-Performance Liquid Chromatography)

When recrystallization alone is insufficient to achieve the desired level of purity, chromatographic methods are employed. Flash chromatography and preparative high-performance liquid chromatography (HPLC) are powerful techniques for separating this compound from closely related impurities.

Flash Chromatography

Flash chromatography is a rapid form of column chromatography that uses a positive pressure to force the mobile phase through the stationary phase, typically silica gel. nih.gov This technique is particularly useful for the routine purification of intermediate quantities of compounds. For the purification of N-protected amino acid derivatives, flash chromatography on silica gel has been shown to be a general and effective method. nih.govresearchgate.net It can successfully remove common impurities, yielding material of high purity suitable for further synthetic steps. nih.gov

The choice of eluent (mobile phase) is critical and is usually determined by preliminary analysis using thin-layer chromatography (TLC). A solvent system is selected that provides good separation between the desired compound and its impurities. For moderately polar compounds like this compound, mixtures of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) are commonly used.

Preparative High-Performance Liquid Chromatography (HPLC)

For the highest purity requirements, preparative HPLC is the method of choice. This technique utilizes high pressure to pump the mobile phase through a column packed with smaller particles, leading to higher resolution separations compared to flash chromatography. Reversed-phase HPLC (RP-HPLC) is frequently used for the purification of protected amino acids and peptides. nih.govnih.gov

In a typical preparative RP-HPLC setup for a compound like this compound, a C8 or C18 column would be used as the stationary phase. nih.gov The mobile phase often consists of a gradient of water and a polar organic solvent, such as acetonitrile, with an additive like trifluoroacetic acid (TFA) to improve peak shape and resolution. nih.gov The crude sample is dissolved in a suitable solvent and injected onto the column. As the mobile phase gradient runs, the components of the mixture are separated based on their hydrophobicity, with more polar compounds eluting earlier. Fractions are collected as they exit the detector, and those containing the pure product are combined and the solvent is removed.

The following table outlines typical conditions that could be adapted for the chromatographic purification of this compound based on methods for similar compounds.

| Technique | Stationary Phase | Typical Mobile Phase | Application Notes |

| Flash Chromatography | Silica Gel nih.gov | Hexane/Ethyl Acetate gradient | A general and rapid method for purifying N-protected amino acids and their esters. nih.govresearchgate.net |

| Preparative RP-HPLC | C8 or C18 nih.gov | Water/Acetonitrile gradient with 0.1% TFA nih.gov | Provides high-resolution separation for achieving very high purity; commonly used for peptides and protected amino acids. nih.govnih.gov |

Stereochemical Control and Chirality in the Synthesis of S Dimethyl 2 Benzamidosuccinate

Preservation of Stereochemical Integrity During Synthetic Transformations

While the N-benzoylation of L-aspartate dimethyl ester is designed to be stereospecific, the potential for racemization at the α-carbon must be carefully considered. Racemization can occur under certain reaction conditions, particularly those involving strong bases or elevated temperatures, which can facilitate the deprotonation and reprotonation of the α-hydrogen.

Studies on related systems have highlighted the risk of racemization during the synthesis of N-acyl amino acid esters. For instance, the preparation of (S)-dibenzyl aspartate p-toluenesulfonate from L-aspartic acid and benzyl (B1604629) alcohol has been shown to lead to significant racemization when conducted in solvents like toluene (B28343) or benzyl alcohol itself. acs.org In one instance, the reaction in refluxing toluene resulted in a product with only 80.8% enantiomeric excess (ee). acs.org This underscores the sensitivity of the stereocenter in aspartic acid derivatives to the reaction conditions. The racemization of aspartic acid residues in the sweetener aspartame (B1666099) (L-aspartyl-L-phenylalanine methyl ester) has also been observed at elevated temperatures, proceeding through a diketopiperazine intermediate. nih.gov

The mechanism of racemization in N-acyl amino acid derivatives can involve the formation of an enolate or a related planar intermediate upon deprotonation of the α-carbon. Subsequent protonation can occur from either face, leading to a mixture of enantiomers. Factors that can influence the extent of racemization include the strength of the base, the reaction temperature, the solvent, and the nature of the N-acyl group and the ester.

To minimize racemization during the synthesis of (S)-dimethyl 2-benzamidosuccinate, it is crucial to employ mild reaction conditions. This may involve the use of weaker bases, lower reaction temperatures, and careful selection of solvents. For example, in the synthesis of dibenzyl aspartate, using cyclohexane (B81311) as a water-azeotroping solvent was found to prevent racemization, yielding an enantiomerically pure product. acs.org

Table 1: Enantiomeric Excess of Aspartic Acid Derivatives Under Different Synthesis Conditions

| Compound | Reaction Conditions | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| (S)-Dibenzyl aspartate p-toluenesulfonate | L-aspartic acid, benzyl alcohol, p-toluenesulfonic acid, refluxing toluene | 80.8% | acs.org |

| (S)-Dibenzyl aspartate p-toluenesulfonate | L-aspartic acid, benzyl alcohol, p-toluenesulfonic acid, refluxing cyclohexane | Enantiomerically pure | acs.org |

Strategies for Enantiomeric Purity Enhancement

Even with careful control of reaction conditions, some degree of racemization may occur, or the initial chiral precursor may not be enantiomerically pure. In such cases, methods for enhancing the enantiomeric purity of the final product are necessary.

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. Several techniques can be applied to enhance the enantiomeric purity of dimethyl 2-benzamidosuccinate.

Diastereomeric Salt Formation: This classic resolution method involves reacting the racemic N-benzoyl-aspartic acid (if the ester groups were hydrolyzed) or a suitable derivative with a chiral resolving agent to form a pair of diastereomeric salts. Diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the desired enantiomer of the N-benzoyl-aspartic acid can be recovered by removing the resolving agent.

Preferential Crystallization: This technique can be applied if the racemic mixture crystallizes as a conglomerate, which is a mechanical mixture of crystals of the pure enantiomers. By seeding a supersaturated solution of the racemate with crystals of the desired enantiomer, it is possible to induce the crystallization of that enantiomer preferentially. The optical resolution of N-acyl-DL-amino acids by preferential crystallization has been reported, demonstrating the feasibility of this approach for this class of compounds. nih.gov

The crystallization behavior of chiral molecules is a key factor in their purification. Chiral compounds can crystallize in three main forms: as a conglomerate, a racemic compound, or a solid solution. In a conglomerate, the two enantiomers crystallize separately. In a racemic compound, the two enantiomers co-crystallize in a 1:1 ratio to form a distinct crystal lattice. A solid solution involves the two enantiomers being incorporated into the same crystal lattice in variable ratios.

The distinction between homochiral and heterochiral interactions in the solid state is crucial. Homochiral interactions occur between molecules of the same chirality, while heterochiral interactions occur between molecules of opposite chirality. The relative stability of these interactions determines whether a compound will form a conglomerate (favored by homochiral interactions) or a racemic compound (favored by heterochiral interactions).

Role of S Dimethyl 2 Benzamidosuccinate As a Synthetic Intermediate and Chiral Building Block

Precursor in the Synthesis of Complex Organic Molecules

The unique structural features of (S)-dimethyl 2-benzamidosuccinate, including a stereogenic center, a benzamido group, and two ester functionalities, provide multiple avenues for synthetic elaboration. These reactive sites can be selectively modified to introduce new functionalities and build molecular complexity, leading to the creation of novel and intricate organic scaffolds.

Derivatization at the Benzamido Moiety for Novel Scaffolds

The benzamido group in this compound serves as a key handle for introducing structural diversity. The amide bond can be subjected to various chemical transformations, allowing for the attachment of different substituents and the construction of new ring systems. For instance, modification of the benzoyl group or substitution on the phenyl ring can lead to a wide array of derivatives with potentially unique biological or material properties. While specific examples of derivatization at the benzamido moiety of this compound are not extensively documented in publicly available literature, the general reactivity of N-acyl amino acids suggests numerous possibilities.

One can envision the hydrolysis of the amide bond followed by reaction with different acylating agents to introduce a variety of substituents. Furthermore, reactions targeting the aromatic ring of the benzamido group, such as electrophilic aromatic substitution, could be employed to further functionalize the molecule. These modifications would pave the way for the synthesis of novel peptidomimetics, heterocyclic compounds, and other complex molecular frameworks.

Transformations at the Succinate (B1194679) Ester Functionality

The two dimethyl ester groups of the succinate backbone offer additional sites for chemical manipulation. These ester groups can be selectively hydrolyzed, reduced, or converted into other functional groups, providing a pathway to a diverse range of derivatives. For example, selective hydrolysis of one ester group would yield a mono-acid, which could then be coupled with various amines or alcohols to generate new amides or esters.

The reduction of the ester functionalities to the corresponding diol would furnish a chiral diol, a valuable synthon in its own right for the synthesis of ligands for asymmetric catalysis or as a chiral auxiliary. The reactivity of related succinate esters, such as dimethyl fumarate, with nucleophiles like glutathione (B108866) highlights the potential for Michael-type addition reactions at the succinate backbone under certain conditions, further expanding the synthetic utility of the scaffold. nih.gov

Scaffold for the Construction of Novel Chemical Libraries

The ability to systematically modify this compound at its multiple functional sites makes it an ideal scaffold for the construction of chemical libraries. These libraries, containing a large number of structurally related compounds, are invaluable tools in drug discovery and materials science for the high-throughput screening of biological activity or physical properties.

Combinatorial Synthesis Approaches Utilizing this compound

Combinatorial chemistry techniques, which allow for the rapid synthesis of large numbers of compounds, could be effectively applied to the this compound scaffold. rsc.orgnih.gov By employing a "split-and-mix" strategy, for instance, a library of compounds with diverse substituents at both the benzamido and succinate moieties could be generated. This would involve a series of parallel reactions where the scaffold is sequentially reacted with different building blocks. While direct applications of this compound in DNA-encoded libraries or other specific combinatorial techniques are not yet reported, its structure is well-suited for such approaches. rsc.org

Parallel Synthesis for Expanding Structural Diversity

Parallel synthesis, where multiple reactions are carried out simultaneously in an array format, offers a straightforward method for creating a focused library of derivatives from this compound. nih.govmdpi.comresearchgate.net This approach would enable the systematic exploration of the structure-activity relationships of the resulting compounds. For example, a library could be constructed by reacting the mono-hydrolyzed derivative of this compound with a diverse set of amines in a parallel synthesizer to generate a library of amides. This method allows for the efficient production of a manageable number of compounds for screening purposes.

| Library Generation Strategy | Potential Modifications on this compound | Resulting Compound Class |

| Combinatorial Synthesis | Varied acyl groups on the nitrogen; Diverse nucleophiles on the ester carbonyls. | Peptidomimetics, Polyesters, Polyamides |

| Parallel Synthesis | Array of amines for amidation of the mono-acid. | Library of Chiral Amides |

| Parallel Synthesis | Array of alcohols for transesterification. | Library of Chiral Esters |

Applications in Asymmetric Synthesis of Other Chiral Compounds

The inherent chirality of this compound makes it a valuable tool in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. It can be used as a chiral starting material, a chiral auxiliary, or a precursor to a chiral catalyst.

The use of chiral building blocks derived from the "chiral pool" is a common strategy in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. nih.gov While specific examples of the use of this compound in the synthesis of other chiral compounds are not readily found in the literature, its structural similarity to other chiral intermediates, such as (S)-dimethyl 2-benzylsuccinate, an intermediate in the synthesis of the antidiabetic drug mitiglinide, suggests its potential in this area.

The chiral backbone of this compound can be incorporated into a target molecule, transferring its stereochemistry to the final product. Alternatively, it could be used as a chiral auxiliary, a temporary functional group that directs the stereochemical outcome of a reaction and is later removed. Furthermore, modification of the functional groups could lead to the synthesis of novel chiral ligands for use in asymmetric catalysis. The development of new synthetic methodologies based on this versatile chiral building block remains an active area of research with the potential to unlock new pathways to valuable chiral molecules.

Potential Role as a Chiral Catalyst or Ligand Precursor

The molecular architecture of this compound provides a robust scaffold for the synthesis of chiral ligands. Derived from the chiral pool, amino acids and their derivatives are frequently employed in the creation of ligands for transition-metal catalyzed reactions due to their ready availability and inherent chirality mdpi.comnih.gov. The core structure of this compound features a stereogenic center, an amide linkage, and two dimethyl ester functionalities, all of which can be strategically modified to chelate to a metal center.

The development of chiral ligands is a cornerstone of asymmetric catalysis, with the ligand's structure being paramount in dictating the stereochemical outcome of a reaction pnas.org. By analogy with other amino acid-derived ligands, the functional groups of this compound offer several possibilities for coordination with a metal. For instance, one or both of the ester groups could be hydrolyzed to the corresponding carboxylic acids. These, in conjunction with the amide oxygen or nitrogen, could form a bidentate or tridentate ligand capable of creating a chiral environment around a metal catalyst nih.gov.

Furthermore, the benzoyl group could be modified, or the ester groups could be converted into other functionalities, such as phosphines, which are common in highly effective chiral ligands pnas.org. The versatility of amino acid derivatives allows them to be tailored for specific catalytic processes, a principle that can be extended to this compound mdpi.compnas.org. The precise spatial arrangement of these coordinating groups, dictated by the (S)-configuration at the C2 position, would be crucial for inducing enantioselectivity in a catalyzed reaction.

Table 1: Potential Ligand Modifications of this compound

| Functional Group | Potential Modification for Ligand Synthesis | Rationale |

| Dimethyl Esters | Hydrolysis to dicarboxylic acid | Creation of carboxylate coordinating groups |

| Dimethyl Esters | Reduction to diol | Formation of a chiral diol ligand |

| Dimethyl Esters | Conversion to phosphines | Synthesis of chiral phosphine (B1218219) ligands |

| Benzamide (B126) | Modification of the phenyl ring | Fine-tuning of steric and electronic properties |

Integration into Chiral Auxiliary Systems (by analogy)

A chiral auxiliary is a stereogenic unit that is temporarily attached to a substrate to control the stereochemical course of a reaction, after which it is removed wikipedia.orgresearchgate.net. Amino acid derivatives are a well-established class of chiral auxiliaries nih.govnumberanalytics.com. By analogy with these systems, this compound could be adapted for use as a chiral auxiliary.

The fundamental principle of a chiral auxiliary is to covalently bond it to a prochiral substrate, perform a diastereoselective reaction, and then cleave the auxiliary wikipedia.org. To function in this capacity, one of the functional groups of this compound would need to be selectively modified to allow for attachment to the substrate. For example, one of the methyl esters could be selectively hydrolyzed and then converted into an amide with the substrate. The chiral environment created by the attached (S)-2-benzamidosuccinate moiety would then direct the approach of a reagent to one of the two faces of the prochiral center, leading to a diastereomerically enriched product.

Well-known chiral auxiliaries, such as Evans' oxazolidinones and pseudoephedrine amides, demonstrate the effectiveness of this strategy wikipedia.org. These auxiliaries create a rigid conformational arrangement that effectively shields one face of the reactive center, leading to high levels of stereocontrol. The structure of this compound, with its defined stereocenter and bulky benzoyl group, has the potential to create a similarly biased steric environment. After the desired transformation, the auxiliary could be cleaved by hydrolysis of the linking bond, and the chiral starting material could potentially be recovered and reused.

Table 2: Hypothetical Application as a Chiral Auxiliary

| Step | Description | Analogous System |

| 1. Auxiliary Attachment | Selective modification of one ester on this compound and coupling with a prochiral substrate. | Attachment of amino acid-derived auxiliaries to carbonyl compounds numberanalytics.com. |

| 2. Diastereoselective Reaction | A reaction (e.g., alkylation, aldol (B89426) addition) on the substrate-auxiliary conjugate, where the auxiliary directs the stereochemistry. | Evans' oxazolidinone-mediated alkylations wikipedia.orgresearchgate.net. |

| 3. Auxiliary Cleavage | Removal of the auxiliary from the product, typically through hydrolysis, to yield the enantiomerically enriched product. | Cleavage of auxiliaries to recover the chiral product and the auxiliary wikipedia.org. |

Chemical Transformations and Reactivity Profiles of S Dimethyl 2 Benzamidosuccinate

Amide Bond Hydrolysis and Formation Reactions

The central benzamido linkage in (S)-dimethyl 2-benzamidosuccinate is a key structural feature, and its formation and cleavage are of significant chemical interest.

Amide Bond Formation: The synthesis of this compound and related N-acyl amino acid esters is typically achieved through the acylation of the corresponding amino acid ester. A common method involves the reaction of L-aspartic acid dimethyl ester hydrochloride with benzoyl chloride in the presence of a base, such as triethylamine (B128534) or sodium bicarbonate, to neutralize the hydrogen chloride byproduct. scielo.org.mxijirset.com Alternatively, coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC) can be employed to facilitate the amide bond formation between benzoic acid and the amino acid ester. scielo.org.mx The use of polyethylene (B3416737) glycol (PEG-400) as a recyclable catalyst has also been reported to promote this type of acylation, offering a greener synthetic approach. ijirset.com

Amide Bond Hydrolysis: The amide bond in N-acyl amino acids can be hydrolyzed under both acidic and basic conditions, although this typically requires more forcing conditions than ester hydrolysis. Enzymatic hydrolysis offers a milder and more selective alternative. Acylase I, for instance, is an enzyme known for its ability to enantioselectively hydrolyze N-acyl-L-amino acids, a process that could potentially be applied to the deacylation of this compound. harvard.eduharvard.edu Studies on N-acylated dipeptides have shown that the stability of a remote amide bond can be influenced by the nature of the N-terminal acyl group, with electron-donating substituents on the benzoyl ring potentially accelerating hydrolysis through the formation of an oxazolinium ion intermediate. acs.org

Ester Hydrolysis and Transesterification Processes

The two methyl ester groups of this compound are susceptible to nucleophilic attack, leading to hydrolysis or transesterification reactions.

Ester Hydrolysis: The selective monohydrolysis of symmetric diesters, such as dialkyl malonates, has been achieved with high efficiency using a limited amount of a base like potassium hydroxide (B78521) in a mixed solvent system. nih.gov This suggests that a similar controlled saponification of this compound could potentially yield the corresponding mono-acid, either at the α- or β-position. The relative reactivity of the two ester groups would likely be influenced by steric and electronic factors. Enzymatic hydrolysis, for example using lipases, provides another avenue for selective ester cleavage under mild conditions. researchgate.netemerginginvestigators.org

Transesterification: The methyl ester groups can be exchanged with other alcohols in a process known as transesterification. This reaction can be catalyzed by acids or bases, or by enzymes. Lipases, for example, have been shown to catalyze the transesterification of N-acyl amino acid esters in organic media. nih.gov This allows for the introduction of different alkyl groups to the ester positions, potentially altering the physical and chemical properties of the molecule.

Modifications of the Aromatic Ring System

Common electrophilic aromatic substitution reactions that could be applied to this compound include:

Nitration: Introduction of a nitro group (-NO2), typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl), often using a Lewis acid catalyst.

Friedel-Crafts Acylation and Alkylation: Introduction of an acyl or alkyl group, respectively, using a Lewis acid catalyst.

The regioselectivity of these reactions would be primarily directed to the para position due to the steric hindrance at the ortho positions from the rest of the molecule.

Reactions Involving the Acidic Protons of the Succinate (B1194679) Backbone

The α-proton on the succinate backbone of this compound is acidic and can be removed by a strong base to form an enolate. This enolate can then participate in various reactions.

Alkylation: The enolate can be alkylated by reacting it with an alkyl halide. This would introduce a substituent at the α-position of the succinate moiety. The synthesis of N-alkyl aspartic acid derivatives has been reported, highlighting the feasibility of modifying this position. chem-station.com

Condensation Reactions: The enolate can also act as a nucleophile in condensation reactions. For example, it could potentially participate in aldol-type reactions with aldehydes or ketones. Furthermore, intramolecular condensation reactions of N-acylated aspartic acid derivatives can lead to the formation of succinimide (B58015) rings. researchgate.net Catalytic, asymmetric Mannich-type reactions of N-acylimino esters have been developed, providing a route to α-substituted N-acylated amino acid derivatives. nih.gov

Reductive and Oxidative Transformations of Functional Groups

The various functional groups in this compound can undergo reduction and oxidation reactions.

Reduction:

Aromatic Ring Reduction: The benzene (B151609) ring can be reduced to a cyclohexadiene via the Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. chem-station.comlibretexts.orgwikipedia.org Catalytic hydrogenation using catalysts like platinum, palladium, or nickel can reduce the aromatic ring to a cyclohexane (B81311), although this typically requires high pressure and temperature. libretexts.org

Ester and Amide Reduction: The ester and amide groups are generally resistant to reduction under Birch conditions. However, more powerful reducing agents like lithium aluminum hydride would reduce both the esters and the amide to the corresponding diol and amine.

Oxidation:

Oxidative Cleavage: N-acyl amino acids can undergo oxidative cleavage. For instance, the enzyme peptidylglycine α-amidating monooxygenase can catalyze the oxidative cleavage of N-oleoylglycine. nih.gov Transition metal-free methods for the aerobic oxidative cleavage of the C-N bond in α-amino esters have also been developed. rsc.org

Oxidation of the Acyl Chain: While the benzoyl group itself is relatively stable to oxidation, if it were replaced by an aliphatic acyl chain with allylic or benzylic positions, these could be susceptible to oxidation.

Investigation of Reaction Mechanisms and Kinetics

Understanding the mechanisms and kinetics of the reactions of this compound is crucial for controlling reaction outcomes and designing new transformations.

Hammett Equation: The Hammett equation provides a powerful tool for quantifying the effect of substituents on the reactivity of aromatic compounds. For reactions involving the benzoyl group of this compound, a Hammett plot could be constructed by synthesizing a series of derivatives with different para-substituents on the benzene ring. The reaction rate constant (ρ) obtained from such a plot would provide insight into the electronic demands of the transition state. For example, a positive ρ value for the hydrolysis of the ester or amide groups would indicate that electron-withdrawing substituents on the benzoyl ring accelerate the reaction by stabilizing a negative charge that develops in the transition state. rsc.orgwikipedia.orglibretexts.org Studies on the hydrolysis of substituted N-benzoyl-4-aminopyridinium ions and N-acylated amino acid amides have successfully utilized Hammett analysis to elucidate reaction mechanisms. acs.orgrsc.org

Kinetic Studies: Detailed kinetic studies can provide valuable information about reaction pathways. For example, kinetic investigations of the acidolysis of N-acyl-N,α,α-trialkyl glycine (B1666218) amides have been performed to understand the influence of steric and polar effects on the reaction rate. nih.gov Similarly, the kinetics of enzymatic hydrolysis of N-acyl amino acid esters have been studied to probe enzyme-substrate interactions and the rate-determining steps of the catalytic cycle. harvard.edunih.gov

Advanced Analytical and Spectroscopic Characterization Methodologies for S Dimethyl 2 Benzamidosuccinate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic compounds. libretexts.orgchemistrysteps.com It relies on the magnetic properties of atomic nuclei, which, when placed in a strong magnetic field, can absorb and re-emit electromagnetic radiation at specific frequencies. libretexts.orgslideshare.net This provides detailed information about the chemical environment of each atom, allowing for the mapping of the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Principles

Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms within a molecule. fiveable.me The key principles underpinning ¹H NMR are chemical shift, integration, and spin-spin splitting. pressbooks.pub

Chemical Shift (δ): The position of a signal in the NMR spectrum, measured in parts per million (ppm), is known as the chemical shift. chemistrysteps.com It is influenced by the electron density around a proton. Electronegative atoms or groups withdraw electron density, "deshielding" the proton and causing its signal to appear at a higher chemical shift (downfield). libretexts.orgpressbooks.pub

Integration: The area under an NMR signal is proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in the molecule. pressbooks.pub

Spin-Spin Splitting (Coupling): The magnetic field of a proton can be influenced by the spin states of neighboring, non-equivalent protons. This interaction, known as spin-spin coupling, causes the signal to split into multiple peaks (a multiplet). The "n+1 rule" is often used to predict the splitting pattern, where 'n' is the number of adjacent, equivalent protons. chemistrysteps.com

For (S)-dimethyl 2-benzamidosuccinate, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzoyl group, the methine proton, the methylene (B1212753) protons of the succinate (B1194679) backbone, and the protons of the two methyl ester groups. The chemical shifts and splitting patterns of these signals would provide crucial information about their connectivity. For instance, the methine proton would likely appear as a multiplet due to coupling with the adjacent methylene protons. The aromatic protons would exhibit splitting patterns characteristic of a substituted benzene (B151609) ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Aromatic (ortho) | 7.8-8.0 | Doublet |

| Aromatic (meta, para) | 7.4-7.6 | Multiplet |

| NH (Amide) | ~7.0-8.5 | Broad Singlet |

| CH (Methine) | 4.8-5.2 | Multiplet |

| OCH₃ (Ester) | ~3.7 | Singlet |

| OCH₃ (Ester) | ~3.6 | Singlet |

| CH₂ (Methylene) | 2.9-3.2 | Multiplet |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Principles

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. fiveable.mepharmatutor.org The principles are similar to ¹H NMR, but with some key differences. The natural abundance of the NMR-active ¹³C isotope is low (about 1.1%), which means that ¹³C-¹³C coupling is generally not observed. libretexts.orgchemistrysteps.com Therefore, in a standard broadband-decoupled ¹³C NMR spectrum, each unique carbon atom typically appears as a single line. chemistrysteps.com

The chemical shift range in ¹³C NMR is much wider (0-220 ppm) than in ¹H NMR, which reduces the likelihood of signal overlap, even in complex molecules. libretexts.orglibretexts.org The chemical shift of a carbon atom is influenced by its hybridization and the electronegativity of attached atoms. libretexts.orglibretexts.org For example, carbonyl carbons are highly deshielded and appear far downfield (160-220 ppm). chemistrysteps.com

In the ¹³C NMR spectrum of this compound, distinct signals would be expected for the carbonyl carbons of the amide and two ester groups, the aromatic carbons, the methine carbon, the methylene carbon, and the two methyl carbons of the ester groups.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Amide) | 165-175 |

| C=O (Ester) | 170-175 |

| Aromatic (quaternary) | 130-140 |

| Aromatic (CH) | 127-135 |

| CH (Methine) | 50-60 |

| OCH₃ (Ester) | 50-55 |

| CH₂ (Methylene) | 35-45 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, NOESY)

While 1D NMR provides fundamental structural information, complex molecules often require more advanced techniques for complete structural assignment. researchgate.netresearchgate.net Two-dimensional (2D) NMR spectroscopy provides correlations between different nuclei, offering deeper insights into molecular connectivity and spatial arrangement. numberanalytics.comnumberanalytics.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other. Cross-peaks in a COSY spectrum indicate which protons are on adjacent carbons. For this compound, COSY would show correlations between the methine proton and the methylene protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These are heteronuclear correlation experiments that correlate the chemical shifts of protons with the directly attached carbon atoms. numberanalytics.com This is extremely useful for assigning carbon signals based on the assignments of their attached protons. For example, the proton signal of the methine group would show a cross-peak with its corresponding carbon signal in the HMQC/HSQC spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, even if they are not directly bonded. numberanalytics.com It relies on the Nuclear Overhauser Effect (NOE), a through-space interaction. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space (typically within 5 Å). This is particularly valuable for determining stereochemistry and conformation. For this compound, NOESY could help to confirm the relative stereochemistry of the chiral center.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It provides information about the molecular weight of a compound and, through fragmentation analysis, can reveal details about its structure.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of an ion with very high accuracy (typically to within a few parts per million). oup.comuky.edu This precision allows for the determination of the elemental composition of the ion. researchgate.netacs.org By comparing the experimentally measured accurate mass with the calculated exact masses of possible molecular formulas, the correct elemental composition can be confidently assigned. For this compound (C₁₃H₁₅NO₅), HRMS would be used to confirm this exact molecular formula.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. nih.govcreative-proteomics.com In ESI, a solution of the analyte is sprayed through a highly charged capillary, generating charged droplets. researchgate.netmagtech.com.cn As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. creative-proteomics.com ESI typically produces protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺). nih.govnih.gov

By coupling ESI with tandem mass spectrometry (MS/MS), fragmentation patterns can be studied. rsc.orgrsc.org In an MS/MS experiment, the parent ion of interest (e.g., the [M+H]⁺ ion of this compound) is selected and then subjected to collision-induced dissociation (CID). nih.govresearchgate.net The resulting fragment ions are then analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and can be used to deduce its structure. For this compound, characteristic fragmentation pathways would likely involve the loss of the methyl ester groups, cleavage of the amide bond, and fragmentation of the benzoyl group.

Table 3: Predicted ESI-MS Fragmentation Data for this compound

| Ion | m/z (Predicted) | Possible Origin |

| [M+H]⁺ | 266.10 | Protonated molecule |

| [M+Na]⁺ | 288.08 | Sodium adduct |

| [M+H - CH₃OH]⁺ | 234.07 | Loss of methanol (B129727) |

| [M+H - C₆H₅CO]⁺ | 160.06 | Loss of benzoyl group |

| [C₆H₅CO]⁺ | 105.03 | Benzoyl cation |

Note: Predicted m/z values are for the most abundant isotope of each element.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique utilized for the identification of functional groups within a molecule. The IR spectrum provides a unique molecular fingerprint based on the vibrational frequencies of bonds. docbrown.info For this compound, the key functional groups—amide, ester, and aromatic ring—exhibit characteristic absorption bands.

The presence of the secondary amide group (-CONH-) is confirmed by a sharp N-H stretching vibration, typically observed in the range of 3300-3500 cm⁻¹. libretexts.org The carbonyl (C=O) stretching vibration of the amide (Amide I band) gives a strong absorption between 1630 and 1680 cm⁻¹. The N-H bending vibration (Amide II band) is expected to appear around 1510-1570 cm⁻¹.

The two ester functional groups (-COOCH₃) are identifiable by their strong carbonyl (C=O) stretching absorptions, which typically occur at higher wavenumbers than amide carbonyls, generally in the 1735-1750 cm⁻¹ range. libretexts.org Additionally, the C-O stretching vibrations of the ester groups will produce strong bands in the 1000-1300 cm⁻¹ region.

The benzamido portion of the molecule introduces an aromatic ring. The C-H stretching vibrations of the aromatic ring are typically seen as weaker bands just above 3000 cm⁻¹ (e.g., 3020-3100 cm⁻¹). libretexts.org Aromatic C=C stretching vibrations usually result in several moderate to weak absorptions in the 1450-1600 cm⁻¹ region.

The aliphatic C-H bonds in the succinate backbone and the methyl groups of the esters will show strong stretching absorptions in the 2850-2960 cm⁻¹ range. docbrown.info

A summary of the expected characteristic IR absorption bands for this compound is presented in the interactive table below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide (secondary) | N-H Stretch | 3300 - 3500 | Medium-Sharp |

| Amide (secondary) | C=O Stretch (Amide I) | 1630 - 1680 | Strong |

| Amide (secondary) | N-H Bend (Amide II) | 1510 - 1570 | Medium |

| Ester | C=O Stretch | 1735 - 1750 | Strong |

| Ester | C-O Stretch | 1000 - 1300 | Strong |

| Aromatic Ring | C-H Stretch | 3020 - 3100 | Weak-Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Weak |

| Alkane (CH, CH₂, CH₃) | C-H Stretch | 2850 - 2960 | Strong |

This table presents generalized data based on typical functional group absorption ranges. Actual peak positions can be influenced by the specific molecular environment.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of the molecule's connectivity, conformation, and, crucially for chiral molecules, its absolute configuration. researchgate.net

For this compound, a single-crystal X-ray diffraction analysis would yield detailed information on bond lengths, bond angles, and torsion angles. This allows for an unambiguous confirmation of the (S)-configuration at the chiral center (the alpha-carbon of the original aspartic acid). The analysis would reveal the solid-state conformation of the molecule, including the orientation of the benzamido group relative to the succinate backbone and the conformation of the ester groups.

| Crystallographic Parameter | Information Provided |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and angles of the unit cell |

| Atomic Coordinates (x, y, z) | 3D position of each atom |

| Bond Lengths | Distance between bonded atoms |

| Bond Angles | Angle between three connected atoms |

| Torsion Angles | Dihedral angle describing conformation |

| Absolute Configuration Parameter (e.g., Flack) | Confirms the (S) or (R) stereochemistry |

Chiroptical Spectroscopic Methods for Enantiomeric Purity and Absolute Configuration

Chiroptical spectroscopic techniques are essential for characterizing chiral molecules, as they respond differently to left and right circularly polarized light. These methods are particularly valuable for determining enantiomeric purity and confirming the absolute configuration of a substance in solution.

Optical Rotation for Enantiopurity Assessment

Optical rotation is a classical chiroptical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The magnitude and sign (+ or -) of the specific rotation, [α], are characteristic properties of a chiral molecule under specific conditions (temperature, wavelength, solvent, and concentration).

For this compound, measuring the optical rotation provides a rapid and straightforward method for assessing enantiomeric purity. A pure sample of the (S)-enantiomer will exhibit a specific rotation value. The presence of its mirror image, the (R)-enantiomer, would decrease the magnitude of the observed rotation. A racemic mixture (50:50 of (S) and (R)) would have an optical rotation of zero. While a powerful tool, polarimetry often requires higher analyte concentrations compared to other chiroptical methods. nih.gov

Vibrational Circular Dichroism (VCD) for Absolute Configuration Assignment (by analogy)

Vibrational Circular Dichroism (VCD) is an advanced spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bio-structure.com VCD provides detailed three-dimensional structural information for molecules in solution. bio-structure.comru.nl The resulting VCD spectrum, with its characteristic positive and negative bands, is highly sensitive to the molecule's absolute configuration. bio-structure.com

For this compound, the VCD spectrum would be particularly rich in information due to the presence of multiple vibrational chromophores, such as the amide and ester carbonyl groups. nih.govacs.org The amide I and amide II bands are known to provide significant insight into the conformation of peptide-like structures. nih.gov

A key application of VCD is the determination of absolute configuration by comparing the experimental spectrum with theoretical spectra calculated using quantum chemical methods, such as Density Functional Theory (DFT). bio-structure.comnih.gov By calculating the predicted VCD spectra for both the (S) and (R) enantiomers, a direct comparison with the experimental spectrum allows for an unambiguous assignment of the absolute configuration. This approach is powerful because it does not require a reference crystal structure. VCD can be considered a complementary technique to ECD for confirming stereochemical assignments. ru.nl

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible light. researchgate.net This technique is highly sensitive to the stereochemical environment of chromophores within the molecule. The benzamido group in this compound contains a benzoyl chromophore, which is widely used for stereochemical studies by circular dichroism. researchgate.net

The ECD spectrum of this compound is expected to show characteristic Cotton effects, which are positive or negative bands corresponding to the electronic transitions of the benzamido chromophore. nih.gov These transitions typically occur in the 200-300 nm range. nih.gov The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral center.

Similar to VCD, the experimental ECD spectrum can be compared with spectra predicted by time-dependent density functional theory (TD-DFT) calculations to provide a reliable assignment of the absolute configuration. nih.gov ECD is a rapid and sensitive method that can be used to discriminate between enantiomers and determine enantiomeric purity, often requiring only millimolar or lower concentrations. nih.gov The ECD spectra of enantiomers are mirror images of each other, meaning the (S)-isomer will show a spectrum that is opposite in sign to the (R)-isomer. nih.gov

Theoretical and Computational Chemistry Studies of S Dimethyl 2 Benzamidosuccinate

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental aspects of molecular systems. For (S)-dimethyl 2-benzamidosuccinate, these calculations can predict its three-dimensional structure, conformational preferences, and the distribution of electrons, which in turn dictates its chemical reactivity.

The first step in the computational study of this compound involves geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. Given the flexibility of the molecule, with multiple rotatable bonds, a thorough conformational analysis is crucial. This involves exploring the various possible spatial arrangements (conformers) arising from the rotation around the C-C and C-N single bonds of the succinate (B1194679) backbone and the amide linkage.

By systematically rotating these bonds and performing geometry optimization for each resulting structure, a potential energy surface can be mapped out. This allows for the identification of the global minimum energy conformer, as well as other low-energy conformers that may be populated at room temperature. The relative energies of these conformers can be calculated to determine their Boltzmann distribution, providing a statistical picture of the molecule's dynamic structure in solution. For analogous benzoyl-protected amino acids, studies have shown that the conformational preferences are influenced by a combination of steric hindrance and the potential for intramolecular hydrogen bonding.

Table 1: Representative Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Expected Range of Exploration |

| O=C-N-Cα | Amide bond planarity and rotation | 0° to 360° |

| N-Cα-Cβ-Cγ | Succinate backbone conformation | 0° to 360° |

| Cα-C-O-CH₃ | Ester group orientation | 0° to 360° |

| Cβ-C-O-CH₃ | Ester group orientation | 0° to 360° |

This table is illustrative and represents the key dihedral angles that would be systematically varied in a computational conformational search.

Once the low-energy conformers are identified, their electronic properties can be calculated. These calculations provide a wealth of information about the molecule's reactivity. Key descriptors include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, such as the carbonyl oxygens and the phenyl ring. Regions of positive potential (blue) indicate sites for nucleophilic attack.

Atomic Charges: Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom. This information helps to identify reactive sites and understand intermolecular interactions.

Table 2: Hypothetical Calculated Electronic Properties for a Low-Energy Conformer of this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | -7.5 eV | Indicates electron-donating capability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 6.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |

These values are hypothetical and serve to illustrate the types of data obtained from electronic structure calculations.

Molecular Dynamics Simulations for Conformational Space Exploration (by analogy)

While quantum chemical calculations provide static pictures of a few low-energy conformers, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of this compound over time. nih.govresearchgate.netdntb.gov.uarsc.org By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the conformational changes and intermolecular interactions in a simulated environment, such as a solvent box of water or an organic solvent. nih.govresearchgate.netdntb.gov.uarsc.org

For a molecule like this compound, MD simulations would be particularly useful for:

Sampling a broader range of the conformational space: MD can reveal transient conformations and the pathways for conformational transitions that might be missed by static calculations.

Studying solvent effects: By explicitly including solvent molecules in the simulation, it is possible to understand how the solvent influences the conformational preferences and the accessibility of reactive sites.

Investigating intermolecular interactions: MD simulations can model the interaction of this compound with other molecules, which is crucial for understanding its behavior in complex environments.

Recent studies on succinate derivatives have utilized MD simulations to understand their binding pathways to receptors, demonstrating the power of this technique in elucidating dynamic molecular processes. nih.govresearchgate.net

Spectroscopic Property Prediction (e.g., NMR, IR, VCD) for Validation of Experimental Data

A key application of computational chemistry is the prediction of spectroscopic properties. By calculating these properties and comparing them to experimental spectra, the accuracy of the computed structures and electronic properties can be validated.

NMR Spectroscopy: DFT calculations can be used to predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts and coupling constants. nih.govacs.orgresearchgate.netacs.orgnih.gov The accuracy of these predictions has significantly improved, making them a valuable tool for structural elucidation and assignment of complex NMR spectra. nih.govacs.org For this compound, calculating the NMR parameters for different conformers can help to interpret the experimentally observed spectrum, which is an average over the populated conformers.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT. nih.govacs.orguobabylon.edu.iqyoutube.com The resulting theoretical infrared (IR) spectrum can be compared with the experimental spectrum to identify characteristic vibrational modes, such as the C=O stretching of the ester and amide groups, and the N-H stretching of the amide. uobabylon.edu.iqyoutube.com

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD is a powerful technique for determining the absolute configuration of chiral molecules. wikipedia.orgbruker.com It measures the differential absorption of left and right circularly polarized infrared light. wikipedia.orgbruker.com By calculating the VCD spectrum for the (S)-enantiomer of dimethyl 2-benzamidosuccinate and comparing it with the experimental spectrum, the absolute configuration can be unambiguously confirmed. This approach has been successfully applied to a wide range of chiral molecules. wikipedia.orgresearchgate.net

Table 3: Predicted vs. Experimental Spectroscopic Data (Illustrative)

| Spectroscopic Technique | Calculated Value (Hypothetical) | Experimental Value (Hypothetical) | Assignment |

| ¹H NMR (ppm) | 8.5 (d) | 8.6 (d) | Amide N-H |

| ¹³C NMR (ppm) | 172.5 | 173.0 | Ester C=O |

| IR (cm⁻¹) | 1735 | 1740 | Ester C=O stretch |

| IR (cm⁻¹) | 1660 | 1665 | Amide I band (C=O stretch) |

| VCD (ΔA x 10⁻⁵) | +5.2 at 1735 cm⁻¹ | +4.9 at 1740 cm⁻¹ | Confirms (S)-configuration |

This table provides a hypothetical comparison to illustrate the validation process.

Computational Modeling for Reaction Mechanism Elucidation